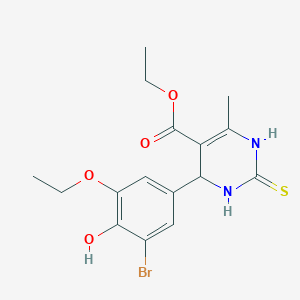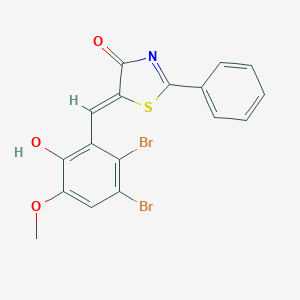![molecular formula C20H16Br2N2O5 B331861 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B331861.png)
5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinetrione core substituted with benzyloxy, dibromo, and ethoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrimidinetrione derivatives. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde with a suitable pyrimidinetrione derivative under acidic or basic conditions.
Esterification: The ethoxy group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
2,4,6-trihydroxybenzaldehyde: Shares a similar core structure but lacks the bromine and ethoxy substitutions.
5-ethoxy-2,4,6-trihydroxybenzaldehyde: Similar to the target compound but without the benzyloxy and dibromo groups.
Uniqueness
The uniqueness of 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H16Br2N2O5 |
|---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
5-[(2,3-dibromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16Br2N2O5/c1-2-28-14-9-12(8-13-18(25)23-20(27)24-19(13)26)15(21)16(22)17(14)29-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
FMYKNQVRFHAPAM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B331781.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B331782.png)
![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331786.png)
![(5-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-furyl)methyl 2,3,4,5,6-pentafluorophenyl ether](/img/structure/B331787.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331788.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B331791.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B331794.png)
![4-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(3-methylphenyl)-1H-pyrazol-3-one](/img/structure/B331796.png)
![(5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B331797.png)
![2-[(1-Adamantylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331799.png)
![(4Z)-2-(4-fluorophenyl)-4-[[3-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4-hydroxyanilino]methylidene]-5-methylpyrazol-3-one](/img/structure/B331800.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B331805.png)
